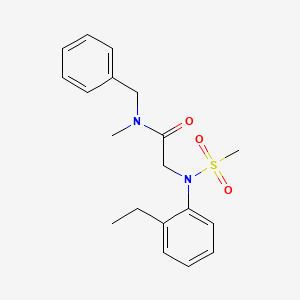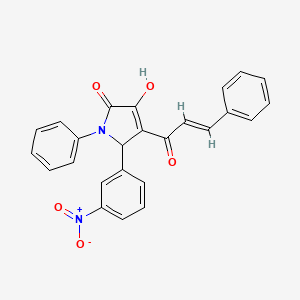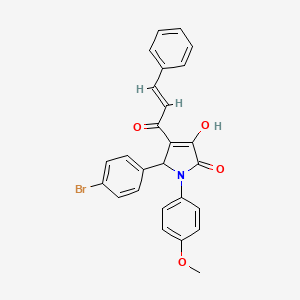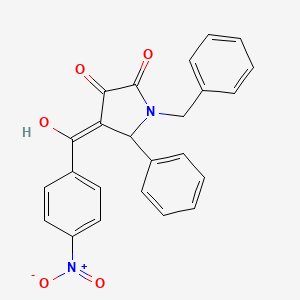
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as BEMG, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BEMG is a member of the glycine receptor agonist family, which has been shown to have anxiolytic and analgesic effects.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been the investigation of its anxiolytic effects. Studies have shown that this compound has anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety disorders in humans.
Another area of research has been the investigation of this compound's analgesic effects. Studies have shown that this compound has analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of pain in humans.
Wirkmechanismus
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as an agonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the glycine receptor leads to an influx of chloride ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is thought to underlie this compound's anxiolytic and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases the binding of glycine to the glycine receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This compound has also been shown to increase the binding of GABA to the GABA receptor, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a selective agonist of the glycine receptor, which allows for the investigation of the specific effects of glycine receptor activation. This compound also has a long half-life, which allows for the investigation of its effects over a longer period of time.
One limitation of this compound is that it is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research could be the investigation of its potential therapeutic applications in humans, particularly in the treatment of anxiety and pain disorders. Another area of research could be the investigation of the molecular mechanisms underlying this compound's effects on the glycine and GABA receptors. Finally, the development of water-soluble forms of this compound could expand its potential use in experimental settings.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-ethyl-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-17-12-8-9-13-18(17)21(25(3,23)24)15-19(22)20(2)14-16-10-6-5-7-11-16/h5-13H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFLGKWEMKLGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide](/img/structure/B3917675.png)

![4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917689.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)
![N'-[(4-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3917705.png)
![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)
![4-cinnamoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917728.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917731.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917737.png)


